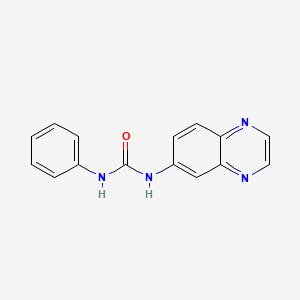
N-phenyl-N'-(6-quinoxalinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-N’-(6-quinoxalinyl)urea” is a chemical compound that is used for pharmaceutical testing . It is also known as a derivative of IKKB inhibitors for the treatment of cancer .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “N-phenyl-N’-(6-quinoxalinyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the carbamoylation of amines, catalyzed by indium triflate .Molecular Structure Analysis
The molecular formula of “N-phenyl-N’-(6-quinoxalinyl)urea” is C15H12N4O, and its molecular weight is 264.28 .Chemical Reactions Analysis
Quinoxaline derivatives, including “N-phenyl-N’-(6-quinoxalinyl)urea”, show diverse pharmacological activities. Their synthesis involves various methods and synthetic strategies, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Scientific Research Applications
Chemical Sensing
N-Phenyl-N'-(3-quinolinyl)urea has been developed as a selective chemosensor for fluoride ion, utilizing a proton transfer mechanism. This compound demonstrates the highest ratiometric fluorescent response to fluoride reported so far, showcasing its potential in selective ion detection and environmental monitoring (Jia et al., 2009).
Pharmacology
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have emerged as a novel class of potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. These compounds exhibit significant antitumor activity against various human tumor xenografts in animal models, demonstrating their potential as cancer therapeutics (Kubo et al., 2005).
Material Science
A new silver(I) complex with 1-phenyl-3-(quinolin-5-yl)urea acts as a supramolecular supergelator, capable of reversible gel-to-xerogel transitions and direct crystallization from gels. This property is explored for the development of smart materials and gel-based technologies (Braga et al., 2011).
Biological Activity Enhancement
Research on urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), shows that these compounds exhibit cytokinin-like activity, influencing cell division and differentiation in plant biology. Their application extends to in vitro plant morphogenesis studies, offering a synthetic alternative to natural cytokinins (Ricci & Bertoletti, 2009).
Future Directions
“N-phenyl-N’-(6-quinoxalinyl)urea” is used for pharmaceutical testing and as a derivative of IKKB inhibitors for the treatment of cancer . The future directions of this compound could involve further exploration of its potential uses in pharmaceutical applications and cancer treatment.
Relevant Papers
- A paper titled “Physiological parameters and differential expression analysis of N-phenyl-N’- [6- (2-chlorobenzothiazol)-yl] urea-induced callus of Eucalyptus urophylla × Eucalyptus grandis” discusses the enzyme activities and transcriptomes of embryogenic and non-embryogenic calli .
- Another paper titled “Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives” discusses the synthesis and reactions of quinoxaline derivatives, as well as their diverse pharmacological and biological properties .
properties
IUPAC Name |
1-phenyl-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-11-4-2-1-3-5-11)19-12-6-7-13-14(10-12)17-9-8-16-13/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVFUQNNMJXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

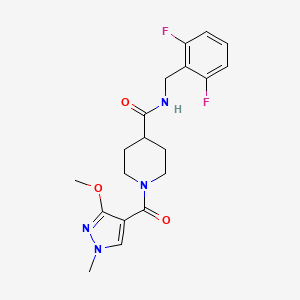

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

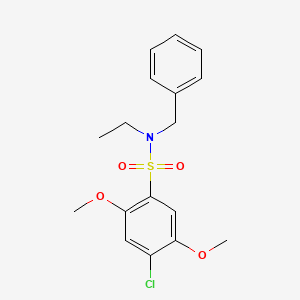
![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)
![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
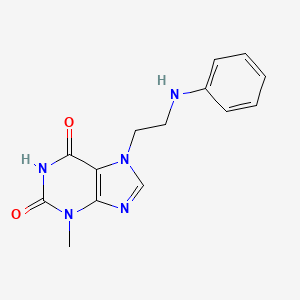
![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2700208.png)
![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

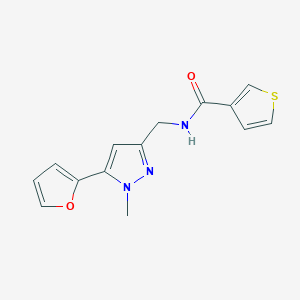
![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)